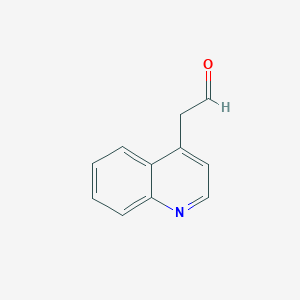

2-(Quinolin-4-YL)acetaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Quinolin-4-YL)acetaldehyde is a chemical compound that belongs to the quinoline family. Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. The compound features a quinoline ring system, which is known for its broad range of biological and pharmacological activities .

準備方法

The synthesis of 2-(Quinolin-4-YL)acetaldehyde can be achieved through various synthetic routes. One common method involves the condensation of aniline with acetophenone, followed by cyclization using a zeolite catalyst . Other methods include the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source . Industrial production methods often employ green and sustainable chemical processes, such as multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .

化学反応の分析

2-(Quinolin-4-YL)acetaldehyde undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline carboxylic acids.

Reduction: Reduction reactions can convert it into quinoline alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various quinoline derivatives.

Common reagents and conditions used in these reactions include molecular iodine, silica gel, and ionic liquids under ultrasound at room temperature . Major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and other quinoline derivatives .

科学的研究の応用

Medicinal Chemistry

2-(Quinolin-4-YL)acetaldehyde has been investigated for its potential as a therapeutic agent due to its biological activities:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes .

- Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to intercalate with DNA may contribute to its efficacy in inhibiting cell proliferation in various types of cancers, including breast and lung cancer .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its reactive aldehyde group allows it to participate in various chemical reactions, making it useful for creating diverse chemical entities .

Data Summary

| Application Area | Effect/Outcome | Target/Mechanism |

|---|---|---|

| Antimicrobial | Strong activity against bacteria | Disruption of cell membranes |

| Anticancer | Induces apoptosis in cancer cells | DNA intercalation |

| Organic Synthesis | Intermediate for complex molecules | Various chemical transformations |

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, it demonstrated potent activity against several bacterial strains, outperforming known antibiotics. The compound's structural features enable it to effectively penetrate bacterial membranes and inhibit key metabolic pathways .

Cancer Cell Line Studies

A comparative study focused on the effects of various quinoline derivatives revealed that this compound significantly inhibited cell proliferation in multiple cancer cell lines. This suggests its potential as a lead compound for further drug development aimed at cancer therapies .

作用機序

The mechanism of action of 2-(Quinolin-4-YL)acetaldehyde involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound also exhibits anti-inflammatory effects by inhibiting the release of lysozyme and β-glucuronidase .

類似化合物との比較

2-(Quinolin-4-YL)acetaldehyde can be compared with other similar compounds, such as:

Quinoline: The parent compound, known for its broad range of biological activities.

4-Hydroxy-2-quinolones: These compounds are known for their antibacterial and antifungal properties.

Quinolinyl-pyrazoles: These derivatives exhibit significant pharmacological activities, including anticancer and anti-inflammatory effects.

生物活性

2-(Quinolin-4-YL)acetaldehyde is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of an acetaldehyde functional group. Its structure can be represented as follows:

This compound serves as a building block for synthesizing various quinoline derivatives, which are important in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The key mechanisms include:

- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Cell Signaling Modulation : It affects cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.

- Electrophilic and Nucleophilic Reactions : Due to the presence of the quinoline moiety, it participates in electrophilic and nucleophilic substitution reactions, contributing to its reactivity and biological effects.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it possesses:

- Antibacterial Activity : Effective against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (MIC values as low as 0.05 μM) .

- Antifungal Properties : Demonstrated effectiveness against several fungal pathogens.

- Antimalarial Effects : Potential for use in treatments against malaria due to its activity against Plasmodium species.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound also displays anti-inflammatory and analgesic properties. It modulates inflammatory responses and pain pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

-

Tuberculosis Treatment : A study demonstrated that derivatives based on this compound showed potent inhibition of Mycobacterium tuberculosis, with compounds exhibiting low toxicity to human cell lines .

Compound MIC (μM) Toxicity (IC50 μM) 2-(Quinolin-4-YL)acetamide 0.05 ≥20 5e 0.15 Safe at 1 & 5 μM - Cellular Effects : In vitro studies revealed that these compounds could penetrate cellular barriers and exert effects on intracellular pathogens, similar to established antitubercular drugs like rifampin .

- Safety Profile : Evaluations in zebrafish models indicated minimal cardiac toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound varies based on structural modifications. Factors influencing its bioavailability include:

- Absorption and Distribution : The compound's ability to cross cellular membranes is critical for its efficacy.

- Metabolic Pathways : It undergoes metabolism involving various enzymes, which can affect its therapeutic potential and toxicity profiles.

特性

IUPAC Name |

2-quinolin-4-ylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRPQHAAUCSUHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627139 |

Source

|

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-96-9 |

Source

|

| Record name | (Quinolin-4-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。